molecular formula C6H14N2O2 B3245449 (2R)-2-Amino-4-(dimethylamino)butanoic acid CAS No. 1690155-12-4

(2R)-2-Amino-4-(dimethylamino)butanoic acid

Cat. No.: B3245449
CAS No.: 1690155-12-4
M. Wt: 146.19 g/mol
InChI Key: XVQRABGSXSUQLJ-RXMQYKEDSA-N
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Description

(2R)-2-Amino-4-(dimethylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a dimethylamino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-(dimethylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with dimethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(dimethylamino)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

(2R)-2-Amino-4-(dimethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-Amino-4-(ethylamino)butanoic acid: Contains an ethylamino group, offering different chemical properties.

    2-Amino-4-(propylamino)butanoic acid: Features a propylamino group, leading to variations in reactivity and applications.

Uniqueness

(2R)-2-Amino-4-(dimethylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group provides unique reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-4-(dimethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQRABGSXSUQLJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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